Home > Products > Screening Compounds P60309 > (R)-5-Iodo Naproxen
(R)-5-Iodo Naproxen -

(R)-5-Iodo Naproxen

Catalog Number: EVT-13577634
CAS Number:
Molecular Formula: C14H13IO3
Molecular Weight: 356.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-5-Iodo Naproxen is a derivative of Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. The compound is significant in both medicinal chemistry and pharmaceutical applications due to its potential enhanced biological activity compared to its parent compound. Naproxen itself is classified as a propionic acid derivative, primarily used for the treatment of pain, inflammation, and fever.

Source and Classification

Naproxen was first synthesized in the 1970s and has been extensively studied for its pharmacological properties. (R)-5-Iodo Naproxen is synthesized from Naproxen through various chemical modifications, particularly iodination. This compound falls under the category of NSAIDs and is characterized by its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-5-Iodo Naproxen typically involves the iodination of Naproxen methyl ester using diaryliodonium salts. A common method includes the use of Koser’s reagent, which facilitates the formation of iodonium salts that can subsequently react with iodide ions to introduce iodine into the Naproxen structure.

  1. Preparation of Diaryliodonium Salts:
    • Naproxen methyl ester is reacted with Koser’s reagent in a solvent mixture of dichloromethane and 2,2,2-trifluoroethanol (TFE) to form diaryliodonium salts.
    • The reaction conditions are optimized by adjusting the amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) to achieve high yields.
  2. Iodination Reaction:
    • The formed diaryliodonium salt is treated with potassium iodide in acetonitrile under heating conditions to yield (R)-5-Iodo Naproxen with yields reaching up to 97% after hydrolysis .
Molecular Structure Analysis

Structure and Data

(R)-5-Iodo Naproxen has a molecular formula of C₁₅H₁₄IO₃ and a molecular weight of approximately 489.09 g/mol. The structure features a methoxy group attached to a naphthalene ring, with an iodine atom substituted at the 5-position.

  • Molecular Structure:
    • The compound consists of a naphthalene backbone with a propionic acid side chain.
    • Key structural features include:
      • Iodine atom at position 5.
      • Methoxy group at position 6.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): Characteristic peaks corresponding to the protons in the aromatic region and aliphatic region are observed.
  • High-Resolution Mass Spectrometry (HR-MS) confirms the molecular weight accurately matches theoretical predictions.
Chemical Reactions Analysis

Reactions and Technical Details

(R)-5-Iodo Naproxen can undergo various chemical reactions typical for aryl halides, including:

  1. Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or alcohols.
  2. Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions to form carbon-carbon bonds.
  3. Functionalization: Further reactions can modify the naphthalene ring or the side chain, enhancing biological activity or altering pharmacokinetic properties .
Mechanism of Action

Process and Data

The mechanism by which (R)-5-Iodo Naproxen exerts its anti-inflammatory effects primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for converting arachidonic acid into prostaglandins, which mediate inflammation and pain.

  • Binding Affinity: Studies indicate that (R)-5-Iodo Naproxen binds effectively within the active site of COX enzymes, thereby reducing prostaglandin synthesis.
  • Biological Activity: The introduction of iodine may enhance binding affinity or alter metabolic pathways compared to standard Naproxen .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Melting Point: Approximately 57–58 °C.
  • Solubility: Soluble in organic solvents such as dichloromethane and acetonitrile.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of an iodine atom, facilitating further functionalization .
Applications

Scientific Uses

(R)-5-Iodo Naproxen has potential applications in various fields:

  1. Pharmaceutical Development: As a lead compound for developing new anti-inflammatory drugs with improved efficacy or reduced side effects.
  2. Research Tool: Used in studies investigating cyclooxygenase inhibition mechanisms or drug metabolism.
  3. Chemical Biology: Serves as a model compound for exploring structure-activity relationships in NSAIDs.
Introduction to (R)-5-Iodo Naproxen in Medicinal Chemistry

Historical Context and Evolution of Naproxen Derivatives

Naproxen ((S)-2-(6-methoxynaphthalen-2-yl)propanoic acid) was patented in 1967 and approved for medical use in 1976, establishing itself as a mainstay NSAID due to its favorable pharmacokinetic profile and efficacy. Industrial production now exceeds ten thousand tons annually, creating a substantial foundation for structural exploration and derivative synthesis [5] [10]. Early derivatization efforts predominantly focused on modifying the carboxylic acid moiety to produce ester prodrugs (e.g., naproxen methyl ester) or amide conjugates aimed at mitigating gastrointestinal toxicity while maintaining anti-inflammatory activity. Examples include glycolamide esters and amino acid amides, designed to improve solubility, reduce ulcerogenicity, or alter absorption profiles [2].

Subsequent strategies explored halogenation of the naphthalene ring system. Initial halogenated derivatives involved chlorination and bromination at various positions, primarily serving as synthetic intermediates. The introduction of iodine, particularly at the electron-rich 5- and 6-positions, emerged as a more recent development driven by iodine’s significantly larger atomic radius (198 pm) and polarizability compared to other halogens. This strategy gained momentum with advances in hypervalent iodine chemistry, enabling more precise regioselective iodination. (R)-5-Iodo Naproxen itself was identified as a specific chemical impurity (CAS 116883-61-5) during analytical studies of naproxen bulk substances and formulated products, highlighting its relevance in pharmaceutical quality control [8]. Beyond its status as an impurity, its deliberate synthesis positions it within a broader class of halogenated NSAID analogs investigated for enhanced target affinity or altered selectivity profiles. This historical trajectory reflects a shift from prodrug approaches towards targeted modification of the core aromatic scaffold to fine-tune molecular interactions with biological targets.

Table 1: Key Developments in Naproxen Derivative Synthesis

Time PeriodPrimary Derivatization StrategyRepresentative ExamplesPrimary Objective
1970s-1980sCarboxylic Acid ModificationsEsters (e.g., Methyl ester), Sodium saltImprove solubility, reduce GI irritation
1990s-2000sSide Chain Fluorination/ModificationFluoronaproxen derivativesAlter metabolic stability, enhance selectivity
2000s-2010sRing Halogenation (Cl, Br)6-Bromo-naproxen, 5-Chloro analogsCreate synthetic intermediates, explore SAR
2010s-PresentRegioselective Iodination(R)-5-Iodo Naproxen, 5-Iodo-naproxen methyl esterEnhance target affinity, enable further functionalization, study steric effects

Rationale for Iodination at the 5-Position: Structural and Electronic Implications

Iodination at the 5-position of the naproxen naphthalene ring is a deliberate choice grounded in the principles of medicinal chemistry and organic electronic theory. The naphthalene core possesses inherent electron density variations, with positions adjacent to electron-donating substituents like the 6-methoxy group being particularly electron-rich. The 5-position is ortho to the methoxy group and para to the point of attachment of the propionic acid side chain (position 2), making it highly susceptible to electrophilic aromatic substitution. Introducing iodine, a large, highly polarizable halogen, at this position induces significant electronic and steric perturbations:

  • Electronic Effects: Iodine exerts a moderate -I (inductive withdrawing) effect but a stronger +M (mesomeric donating) effect due to its ability to donate electrons from its filled p-orbitals into the aromatic π-system. This creates a complex electronic environment, potentially increasing electron density at the adjacent 6-position and influencing the electron-withdrawing character felt by the propionic acid side chain. Computational modeling (e.g., molecular electrostatic potential maps) indicates that iodination alters the electron density distribution across the naphthalene system, potentially modifying its interaction with hydrophobic pockets or aromatic residues (e.g., phenylalanine, tyrosine) within the COX enzyme active site [2].
  • Steric Effects (Ortho-Effect): The van der Waals radius of iodine (198 pm) is substantially larger than hydrogen (110 pm) or carbon (170 pm). Its placement at the 5-position creates significant steric bulk near the methoxy group and the fused ring junction. This steric perturbation can potentially constrain the rotational freedom of the methoxy group or subtly alter the planarity of the naphthalene system relative to the propionic acid side chain. Such conformational changes can profoundly impact the molecule's ability to adopt the optimal geometry for high-affinity binding within the constricted COX active site, particularly near the region where the methoxy group interacts [4] [5].
  • Synthetic Versatility: The carbon-iodine bond is relatively long and weak (bond dissociation energy ~50 kcal/mol) compared to C-Br or C-Cl bonds, making it amenable to further transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This transforms (R)-5-Iodo Naproxen from an endpoint into a versatile synthetic intermediate for generating diverse libraries of 5-substituted naproxen analogs (e.g., 5-aryl, 5-alkynyl, 5-thiophenyl derivatives) via reactions with diaryliodonium salts, as demonstrated in recent synthetic methodologies [4] [5]. The synthesis typically proceeds via naproxen methyl ester diaryliodonium salts activated by trimethylsilyl trifluoromethanesulfonate (TMSOTf) in solvent mixtures like dichloromethane and 2,2,2-trifluoroethanol (TFE), followed by hydrolysis to yield the free acid.

Table 2: Impact of 5-Iodination on Naproxen's Molecular Properties

PropertyNaproxen(R)-5-Iodo NaproxenConsequence
Steric Bulk at C5Hydrogen (Small)Iodine (Large, 198 pm radius)Altered conformation, potential steric hindrance in binding pocket
Electronic Effect (C5)Moderate electron-donating (from OMe)Combined -I/+M effects from I, enhanced donating to C6Modified electron density in pharmacophore, potential change in H-bonding or charge-transfer interactions
Molecular Weight230.26 g/mol356.16 g/molIncreased lipophilicity (LogP increase ~1.5-2 units estimated)
Chemical FunctionalityNone at C5C-I BondEnables further derivatization via cross-coupling (Suzuki, Sonogashira)
Synthetic Precursor RouteDirect synthesisVia iodonium salts (e.g., from naproxen methyl ester + ArI(OH)OTs + TMSOTf)Requires multi-step synthesis involving ester protection and hypervalent iodine chemistry [4] [5]

Role of Chirality in Pharmacological Activity: (R)- vs. (S)-Enantiomer Comparisons

Naproxen is a chiral molecule due to the carbon atom alpha to the carboxylic acid group. The (S)-enantiomer is the eutomer, responsible for the vast majority of its COX-1 and COX-2 inhibitory activity and hence its therapeutic anti-inflammatory, analgesic, and antipyretic effects. This enantioselectivity arises from the precise three-dimensional fitting required within the hydrophobic channel of the COX enzymes; the (S)-configuration allows optimal alignment of the carboxylic acid group for interaction with a key arginine residue (Arg120 in COX-1) and positioning of the naphthalene ring within the adjacent hydrophobic pocket [10]. In contrast, the (R)-enantiomer exhibits dramatically reduced affinity (typically >100-fold lower) for COX enzymes. Consequently, while marketed naproxen is the pure (S)-enantiomer, the (R)-enantiomer is often studied as a comparator or as part of racemic mixtures in pharmacological research.

The impact of chirality extends beyond direct target binding to pharmacokinetics and plasma protein binding:

  • Protein Binding Stereoselectivity: Both enantiomers bind extensively (>99%) to human serum albumin (HSA). However, studies show stereoselective binding affinity. The (S)-enantiomer generally exhibits slightly higher affinity for the primary NSAID binding site (Sudlow site I) on HSA compared to the (R)-enantiomer. This stereoselectivity is concentration-dependent and varies among different NSAIDs. For naproxen, the unbound fraction (fu) of the pharmacologically active (S)-enantiomer is critical, as only the unbound drug can diffuse into tissues and reach its site of action [6]. Introduction of the large 5-iodo substituent could potentially perturb the binding geometry of either enantiomer within Sudlow site I, altering the free fraction (fu) and hence the apparent potency and distribution of the (R)-enantiomer specifically. The stereoselective binding also influences the clearance and elimination half-life of each enantiomer.
  • Metabolic Pathways: The major metabolic pathway for naproxen is CYP450-mediated oxidation to 6-O-desmethylnaproxen, followed by glucuronidation. While the role of chirality in the primary oxidative metabolism of naproxen itself appears limited, stereoselectivity can occur in glucuronidation (formation of acyl glucuronides). The 5-iodo substitution, by altering electronic properties and steric bulk near potential metabolic sites (positions 4, 6, 7, 8 on the naphthalene ring), could potentially introduce differential metabolic handling between the (R)- and (S)-5-Iodo Naproxen enantiomers, although specific data on the iodinated derivative is limited.
  • Pharmacological Significance of (R)-5-Iodo Naproxen: Given the inherently low COX inhibitory activity of the (R)-naproxen scaffold, (R)-5-Iodo Naproxen is unlikely to be a potent traditional NSAID. Its significance lies primarily in its role as a:
  • Chemical Reference Standard: Essential for analytical quality control of naproxen active pharmaceutical ingredients (APIs) and finished dosage forms to monitor and quantify this specific impurity [8].
  • Synthetic Intermediate: The chiral center is preserved during synthesis from naproxen precursors. The (R)-5-Iodo derivative can serve as a building block for generating enantiomerically pure 5-substituted analogs where the R-configuration might be desired for reasons unrelated to COX inhibition (e.g., probing alternative targets).
  • Molecular Probe: Its distinct steric and electronic profile compared to (S)-naproxen or unsubstituted (R)-naproxen allows researchers to investigate the role of the 5-position and chirality in processes like protein binding, membrane transport, or off-target interactions, independent of primary COX activity.

Properties

Product Name

(R)-5-Iodo Naproxen

IUPAC Name

(2R)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid

Molecular Formula

C14H13IO3

Molecular Weight

356.15 g/mol

InChI

InChI=1S/C14H13IO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1

InChI Key

MNTGUQDQTXNYMT-MRVPVSSYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.